2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid

Lipophilicity LogP Membrane permeability

2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid (CAS 954271-13-7) is a brominated N‑methyl‑formamido acetic acid derivative built on a furan scaffold. Its molecular formula is C8H8BrNO4 and its molecular weight is 262.06 g/mol.

Molecular Formula C8H8BrNO4
Molecular Weight 262.059
CAS No. 954271-13-7
Cat. No. B2829585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid
CAS954271-13-7
Molecular FormulaC8H8BrNO4
Molecular Weight262.059
Structural Identifiers
SMILESCN(CC(=O)O)C(=O)C1=CC=C(O1)Br
InChIInChI=1S/C8H8BrNO4/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12)
InChIKeyZACGPZZGCLLUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid (CAS 954271-13-7): Core Physicochemical Profile and Comparator Context


2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid (CAS 954271-13-7) is a brominated N‑methyl‑formamido acetic acid derivative built on a furan scaffold. Its molecular formula is C8H8BrNO4 and its molecular weight is 262.06 g/mol [1]. The compound belongs to a family of 5‑bromofuran‑2‑carbonyl amino acid derivatives that are widely used as building blocks in medicinal chemistry and chemical biology. The closest structural analogs include the des‑methyl analog 2‑[(5‑bromofuran‑2‑yl)formamido]acetic acid (CAS 327043‑28‑7) and the N‑phenyl analog 2‑[1‑(5‑bromofuran‑2‑yl)‑N‑phenylformamido]acetic acid (CAS 1184056‑88‑9) . Quantitative differentiation of the target compound from these analogs is essential for rational selection in library design and lead optimization.

Why In‑Class Substitution of 2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid Is Not Advisable Without Quantitative Evidence


Compounds within the 5‑bromofuran‑2‑carbonyl amino acid series are often treated as interchangeable building blocks, but the presence or absence of an N‑methyl group introduces measurable differences in lipophilicity, hydrogen‑bond donor count, and topological polar surface area that directly affect membrane permeability, solubility, and metabolic stability [1]. A simple substitution of the N‑methyl derivative with the des‑methyl analog can shift LogP by over 0.6 units and alter TPSA by ~9 Ų, which in drug‑discovery campaigns may translate into failures in cell‑based assays or poor pharmacokinetic profiles [1]. The quantitative evidence below shows that these differences are real, reproducible, and consequential for research outcomes.

Head‑to‑Head Physicochemical Evidence Comparing 2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid with Its Closest Analogs


N‑Methylation Increases Lipophilicity: LogP Comparison with the Des‑Methyl Analog

The N‑methyl group in the target compound raises its computed partition coefficient (XLogP3‑AA) to 1.4, compared with a LogP of 0.76 for the des‑methyl analog 2‑[(5‑bromofuran‑2‑yl)formamido]acetic acid [1]. This difference of 0.64 log units corresponds to approximately 4.4‑fold higher lipophilicity for the target compound.

Lipophilicity LogP Membrane permeability

Reduced Topological Polar Surface Area (TPSA) Versus the Des‑Methyl Analog

The TPSA of the target compound is 70.8 Ų, whereas the des‑methyl analog 2‑[(5‑bromofuran‑2‑yl)formamido]acetic acid exhibits a TPSA of 79.54 Ų [1]. The reduction of 8.74 Ų is largely attributable to the replacement of the amide N‑H with an N‑CH₃ group, which eliminates a hydrogen‑bond donor and reduces polar surface area.

TPSA Drug‑likeness Oral absorption

Hydrogen‑Bond Donor Count Differentiates Permeability and Solubility Profiles

The target compound possesses only one hydrogen‑bond donor (the carboxylic acid), whereas the des‑methyl analog has two (amide N‑H plus carboxylic acid) [1]. This reduction in HBD count is a recognized strategy to enhance passive permeability and reduce P‑glycoprotein‑mediated efflux.

H‑bond donor Permeability ADME

Experimentally Determined Melting Point Provides a Handling and Formulation Advantage

The target compound has a reported melting point of 110–112 °C, enabling straightforward solid‑state characterization and formulation planning [1]. In contrast, the des‑methyl analog lacks a published melting point in major databases and vendor catalogs , introducing uncertainty in storage, handling, and pre‑formulation studies.

Melting point Solid‑state properties Formulation

Recommended Application Scenarios for 2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid Based on Quantitative Evidence


CNS‑Penetrant Chemical Probe Design

With a LogP of 1.4 and TPSA of 70.8 Ų, the target compound falls within the favorable range for blood‑brain barrier penetration [1]. This makes it a preferred scaffold over the des‑methyl analog (LogP 0.76, TPSA 79.54 Ų) for designing CNS‑active probes where passive permeability is paramount .

Oral Bioavailability‑Focused Lead Optimization

The single H‑bond donor and reduced TPSA of the target compound align with classic oral drug‑likeness criteria [1]. In fragment‑based drug discovery, this compound can serve as a more lipophilic, permeability‑enhanced replacement for the des‑methyl analog when oral absorption is a key objective .

Solid‑State Formulation and Pre‑Formulation Development

The experimentally determined melting point (110–112 °C) provides a clear advantage for solid‑state characterization and early formulation studies [1]. Researchers can proceed directly to polymorphism screening and salt selection without the preliminary melting‑point determination required for the des‑methyl analog .

Comparative Structure‑Activity Relationship (SAR) Libraries

The systematic differences in LogP, TPSA, and H‑bond donor count between the target compound and its des‑methyl analog can be exploited to deconvolve the contributions of lipophilicity and hydrogen‑bonding to target binding and ADME properties [1]. Using both matched‑pair compounds in the same assay panel generates internally consistent SAR data.

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